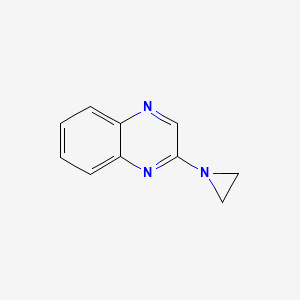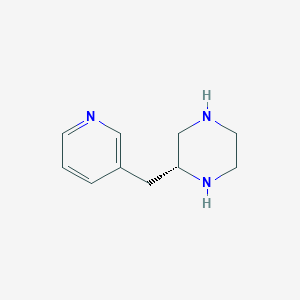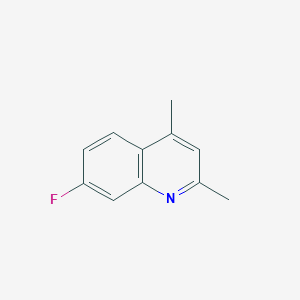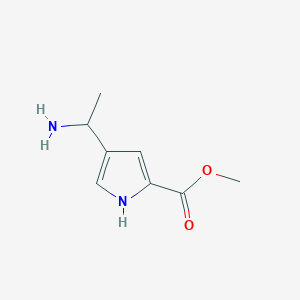
2-(Aziridin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)quinoxaline is a heterocyclic compound that combines the structural features of aziridine and quinoxaline. Aziridine is a three-membered nitrogen-containing ring, while quinoxaline is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with aziridine. One common method is the nucleophilic substitution reaction where aziridine reacts with a halogenated quinoxaline derivative under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods provide aziridine, which can then be used to synthesize this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amine or thiol-substituted quinoxaline derivatives.
Scientific Research Applications
2-(Aziridin-1-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)quinoxaline involves its interaction with biological macromolecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of their function. This reactivity is exploited in its potential use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring and exhibit similar reactivity but differ in their functional groups and biological activities.
Quinoxaline derivatives: Compounds such as quinoxaline-2-ones and pyrrolo[1,2-a]quinoxalines share the quinoxaline core but differ in their additional ring structures and substituents.
Uniqueness: 2-(Aziridin-1-yl)quinoxaline is unique due to the combination of the aziridine and quinoxaline rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and applications .
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(aziridin-1-yl)quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2 |
InChI Key |
RRAXEXOPJDHWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)


![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)
![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)






![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)

